molecular formula C22H19N3O4 B5435795 ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate

ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate

Cat. No. B5435795
M. Wt: 389.4 g/mol
InChI Key: LGGDUKPQWCPAPA-SFQUDFHCSA-N
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Description

This compound is a derivative of ethyl 2-cyano-2-(4-nitrophenyl)acetate . It has a molecular weight of 234.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate was prepared from anisaldehyde and ethyl cyanoacetate using copper powder . Another example is the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride in the presence of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate .


Chemical Reactions Analysis

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in the Lossen Rearrangement, a reaction that transforms hydroxamic acids into isocyanates . This compound also promotes the Lossen rearrangement of hydroxamic acids in the presence of amines to yield ureas .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it’s known that cyanoacetohydrazides can undergo various types of reactions, including cyclocondensation and cyclization . These reactions can lead to the formation of a variety of heterocyclic compounds .

Safety and Hazards

The safety data sheet (MSDS) for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methylindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-3-29-22(26)14-24-15(2)20(19-6-4-5-7-21(19)24)12-17(13-23)16-8-10-18(11-9-16)25(27)28/h4-12H,3,14H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDUKPQWCPAPA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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